molecular formula C16H19ClN2O B2729931 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol CAS No. 102436-79-3

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol

Cat. No.: B2729931
CAS No.: 102436-79-3
M. Wt: 290.79
InChI Key: FXCPNPDEMLIPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol is an organic compound with a complex structure that includes an amino group, a benzyl group, a methyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminobenzylamine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzoic acid
  • 2-Amino-4-(4-chlorophenyl)-6-methyl-3-pyridinecarbonitrile

Uniqueness

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCPNPDEMLIPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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